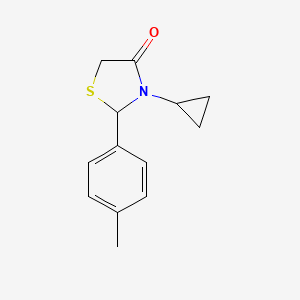
3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one, also known as 3-cyclopropyl-2-methyl-4-thiazolidinone, is a heterocyclic compound that has been studied for its potential applications in various fields. This compound has been found to have a wide range of biological activities, including antioxidant, anti-cancer, anti-inflammatory, and antifungal properties. In addition, it has been found to possess a variety of pharmacological effects, including anti-allergic, anti-hyperglycemic, and anti-nociceptive activities.
Scientific Research Applications
1. Crystal and Molecular Structure Analysis
The compound 3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one and its derivatives have been synthesized and analyzed for their crystal and molecular structure. Studies like (Doreswamy et al., 2009) and (Iyengar et al., 2005) have focused on understanding the crystallographic properties of these compounds, contributing significantly to the field of molecular chemistry.
2. Anticancer Properties
Research has been conducted to explore the anticancer properties of thiazolidin-4-one compounds. A study by (Teraishi et al., 2005) found that these compounds can inhibit the growth of human non-small-cell lung and colon cancer cells. This suggests potential therapeutic applications in cancer treatment.
3. Synthesis and Biological Activities
The synthesis and diverse biological activities of 1,3-thiazolidin-4-ones, including the specific compound , have been extensively studied. Reviews like those by (Cunico et al., 2008) provide comprehensive insights into the chemistry and biological implications of these compounds.
4. Antitumor Potential in Specific Cancers
Studies such as (Gawrońska-Grzywacz et al., 2018) have shown that 1,3-thiazolidin-4-one derivatives display significant antiproliferative activity towards specific cancer cell lines, indicating their potential as antitumor agents.
5. Antioxidant and Anticancer Activities
Recent research, such as that by (Saied et al., 2019), indicates that certain derivatives of 1,3-thiazolidin-4-one demonstrate high antioxidant and anticancer activities, adding to the compound's therapeutic potential.
6. Synthetic Approaches and Applications
Innovative synthetic approaches for creating 1,3-thiazolidin-4-ones, such as those detailed in (Verma et al., 2014), have opened new avenues for the application of these compounds in medicinal chemistry.
7. Optical and Electronic Properties
The optical and electronic properties of 1,3-thiazolidin-4-one derivatives, as studied by (Baroudi et al., 2020), highlight their potential in optoelectronic device applications.
properties
IUPAC Name |
3-cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-9-2-4-10(5-3-9)13-14(11-6-7-11)12(15)8-16-13/h2-5,11,13H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMVLVQZMXVTBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C(=O)CS2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol](/img/structure/B2370991.png)
![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)
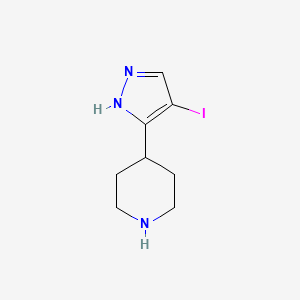


![N-cyclohexyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2370998.png)
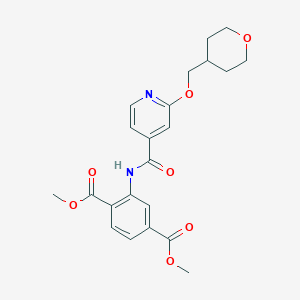
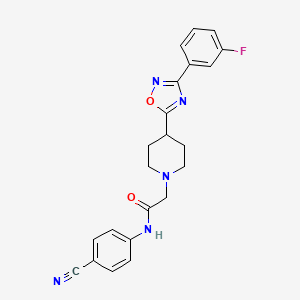
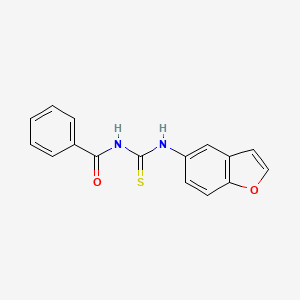
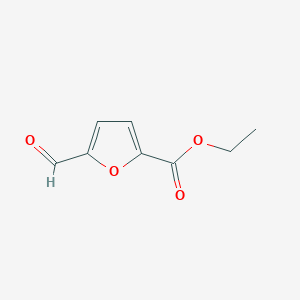
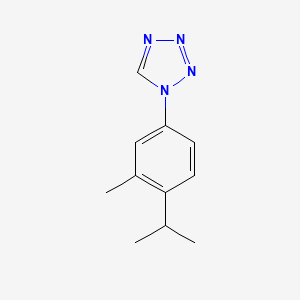
![2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2371007.png)
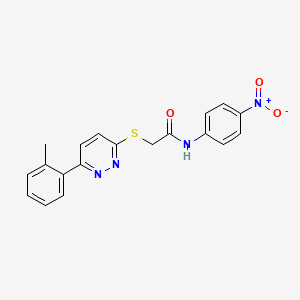
![2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371010.png)